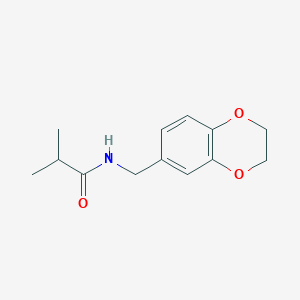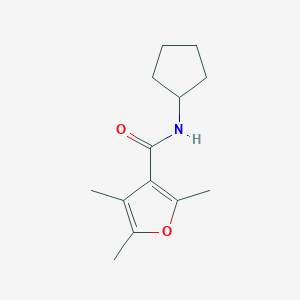
N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide, also known as CTAF, is an organic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CTAF belongs to the class of furanocarboxamides and has been studied for its various biological and pharmacological properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide is not yet fully understood. However, studies suggest that it may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and mediators, such as TNF-α, IL-1β, and COX-2. This compound may also activate the adenosine A1 receptor, which has been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and mediators in vitro and in vivo. This compound has also been shown to reduce pain and inflammation in animal models of inflammatory pain. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in high yield and purity. Additionally, this compound has been shown to have low toxicity and few side effects in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide. One area of interest is the development of this compound-based therapeutics for the treatment of pain and inflammation-related disorders, such as arthritis and neuropathic pain. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential as an anticancer agent. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in future research and clinical applications.
Synthesis Methods
The synthesis of N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide involves the reaction of cyclopentanone with 2,4,5-trimethylfuran-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide has been studied extensively for its potential as a therapeutic agent. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been found to exhibit antitumor activity, indicating its potential as an anticancer agent.
properties
IUPAC Name |
N-cyclopentyl-2,4,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-8-9(2)16-10(3)12(8)13(15)14-11-6-4-5-7-11/h11H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYSNDXEDGZARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2CCCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



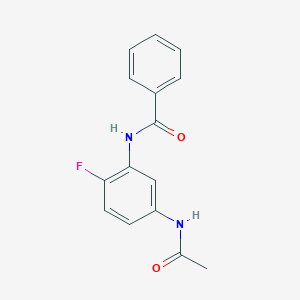
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
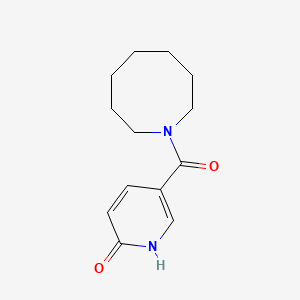

![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)

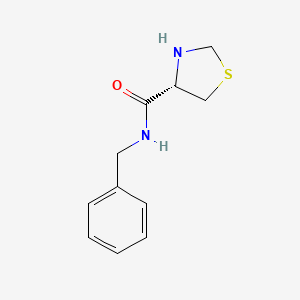
![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)
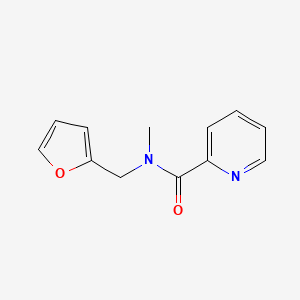
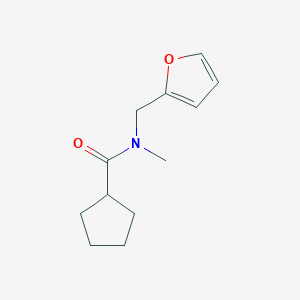
![2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)
